molecular formula C7H12N2 B1266712 2-(2-Methylpropyl)-1H-imidazole CAS No. 61491-92-7

2-(2-Methylpropyl)-1H-imidazole

Cat. No. B1266712
CAS RN: 61491-92-7
M. Wt: 124.18 g/mol
InChI Key: RFXJLECGYGFJCI-UHFFFAOYSA-N
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Description

"2-(2-Methylpropyl)-1H-imidazole" is a variant of imidazole compounds that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. Imidazole derivatives are crucial in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The stereospecific synthesis of enantiomers related to 2-(2-Methylpropyl)-1H-imidazole has been explored, demonstrating methods for asymmetric synthesis by adding nucleophilic organometallics to nonracemic 2-oxazolidinones, employing 2-phenylglycinol as the chirality source, achieving excellent stereochemical yields (Pridgen, McGuire, & Mokhallalati, 1997).

Molecular Structure Analysis

Studies have detailed the molecular and crystal structure of imidazole derivatives, highlighting the significance of intramolecular hydrogen bonds (IMHB) in determining the planarity and structural stability of these molecules (Foces-Foces et al., 1998).

Chemical Reactions and Properties

Research into imidazole compounds, including 2-(2-Methylpropyl)-1H-imidazole, has examined their reactivity and potential in forming stable complexes with metals, which is crucial for catalysis and material science applications (Senapoti et al., 2006).

Physical Properties Analysis

The synthesis and characterization of new ionic liquids containing imidazole functionalities have shed light on the physical properties of these compounds, such as their hydrophilicity and behavior in forming biphases with acetone, which are relevant for industrial applications (Holbrey et al., 2003).

Chemical Properties Analysis

Explorations into the chemistry of azoimidazoles and their synthesis, spectral characterization, and the structure of isomeric complexes have provided insights into the chemical properties of imidazole derivatives, including their electrochemical behavior and interactions with metals (Misra et al., 1998).

Scientific Research Applications

Synthesis and Structural Properties

  • Asymmetric Synthesis of Enantiomers :

    • The asymmetric synthesis of enantiomers of 2-(1′-amino-2′-methylpropyl)imidazole, a key component in protease inhibitors, has been developed using nucleophilic organometallics and 2-oxazolidinones. This process achieved excellent stereochemical yields, demonstrating the compound's utility in synthesizing specific enantiomers for medicinal purposes (Pridgen, Mokhallalati, & McGuire, 1997).
  • Solvation Process and Solute-Solvent Interactions :

    • The solvation process and interactions of various imidazole compounds, including 2-methyl- and 2-ethyl-imidazole, have been studied in different solvents. This research helps understand the specific intermolecular interactions and their impact on solvation, relevant in fields like solvent design and pharmaceutical formulation (Herrera-Castro & Torres, 2019).
  • Physical and Structural Characterization :

    • The impact of biofield treatment on 2-methylimidazole, among other imidazole derivatives, was studied to understand changes in physical and structural properties. This research contributes to the field of synthetic heterocyclic chemistry and pharmacology, especially in relation to the stability and reactivity of these compounds (Trivedi, Branton, Trivedi, Nayak, Saikia, & Jana, 2015).

Applications in Chemistry and Engineering

  • Corrosion Inhibition :

    • Imidazole derivatives have been investigated for their efficiency as corrosion inhibitors. Studies on the adsorption bonding of imidazoles and triazoles demonstrate their potential in protecting metals like copper in corrosive environments, which is crucial in materials engineering and preservation (Kovačević, Milošev, & Kokalj, 2017).
  • Catalysis in Chemical Reactions :

    • Imidazol-2-ylidenes, a family of N-heterocyclic carbenes derived from imidazole, have shown efficiency as catalysts in transesterification involving various esters and alcohols. This research is significant in organic synthesis and the development of new catalytic processes (Grasa, Gueveli, Singh, & Nolan, 2003).
  • Microencapsulation and Application in Epoxy Resins :

    • Studies on the microencapsulation of imidazole derivatives, including 1-methylimidazole, have been conducted. These encapsulated compounds are used as latent curing agents in epoxy resins, highlighting their relevance in the manufacturing of electronic devices and other industrial applications (Fuensanta, Grau, Romero-Sánchez, Guillem, & López-Buendía, 2013).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


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properties

IUPAC Name

2-(2-methylpropyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXJLECGYGFJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210458
Record name 2-(2-Methylpropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropyl)-1H-imidazole

CAS RN

61491-92-7
Record name 2-(2-Methylpropyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61491-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylpropyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061491927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methylpropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ohta, K Sato, I Kawasaki… - Journal of …, 2004 - Wiley Online Library
Reaction of 2‐(1‐chloro‐2,2‐dimethylpropyl)‐1‐methyl‐1H‐irnidazoles with diethyl methylmalonate in the presence of NaH gave a normal S N product, 2‐[(1,1‐diethoxycarbonylethyl)‐2…
Number of citations: 2 onlinelibrary.wiley.com
I Kawasaki, T Osaki, K Tsunoda, E Watanabe… - Tetrahedron, 2004 - Elsevier
Reaction of 2-(1-chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole with an excess of N,N-dimethylamine at room temperature gave an abnormal adduct, trans-4,5-bis(dimethylamino)-1-…
Number of citations: 8 www.sciencedirect.com

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